N-benzyl-N-tert-butyl-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Description
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Properties
IUPAC Name |
N-benzyl-N-tert-butyl-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S2/c1-26(2,3)28(17-18-9-7-6-8-10-18)23(29)13-14-27-24(30)22(34-25(27)33)16-19-11-12-20(31-4)21(15-19)32-5/h6-12,15-16H,13-14,17H2,1-5H3/b22-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTYPBNDRKFKKU-JWGURIENSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-N-tert-butyl-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a thiazolidinone moiety, which is known for its biological significance. The key structural components include:
- Thiazolidinone ring : This five-membered ring is associated with various pharmacological activities.
- Dimethoxyphenyl group : Contributes to the compound's lipophilicity and potential interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antimicrobial Activity : Various thiazolidinone derivatives have demonstrated antibacterial and antifungal properties. For instance, derivatives have been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, showing comparable efficacy to standard antibiotics .
- Anticancer Potential : Some studies suggest that thiazolidinones can inhibit cell proliferation in cancer cell lines. For example, certain derivatives have shown promising results against breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. Research has identified thiazolidinone derivatives as potential inhibitors of protein kinases, which are crucial in cancer progression .
1. Antibacterial Activity Assessment
A study evaluated the antibacterial efficacy of synthesized thiazolidinone derivatives against various strains. The results indicated that several compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard treatments such as norfloxacin and chloramphenicol.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| A | 25 | Staphylococcus aureus |
| B | 50 | Escherichia coli |
| C | 30 | Candida albicans |
This table illustrates the potential of these compounds as effective antibacterial agents.
2. Anticancer Activity Evaluation
In another study, the anticancer properties of thiazolidinone derivatives were assessed using various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| D | MDA-MB-231 | 12.5 |
| E | SK-Hep-1 | 15.0 |
| F | NUGC-3 | 20.0 |
The data suggests that these compounds can inhibit cancer cell growth effectively.
The biological activity of this compound may involve several mechanisms:
- Reactive Oxygen Species (ROS) Scavenging : Some thiazolidinones have demonstrated antioxidant properties, which may protect cells from oxidative stress .
- Inhibition of Kinase Activity : The compound's structure suggests potential interactions with kinases involved in cancer pathways, leading to reduced cell proliferation .
Scientific Research Applications
Medicinal Chemistry
N-benzyl-N-tert-butyl-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide has shown promise in various therapeutic areas:
Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against specific cancer cell lines. Its thiazolidinone moiety is known to interact with cellular pathways involved in apoptosis and proliferation, making it a potential lead compound for anticancer drug development.
Antimicrobial Properties : The compound's unique structure may also provide antimicrobial activity. Research indicates that thiazolidinones can inhibit bacterial growth and may be effective against resistant strains.
Biological Studies
Research has focused on the biological mechanisms of action of this compound:
Enzyme Inhibition : Studies have indicated that this compound may inhibit specific enzymes related to disease processes, such as those involved in inflammation or metabolic disorders.
Cell Signaling Pathways : Investigations into how this compound affects cell signaling pathways could reveal insights into its therapeutic potential. For instance, its impact on pathways related to oxidative stress and inflammation is of particular interest.
Case Studies and Research Findings
Several case studies have been documented that highlight the effectiveness of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Antimicrobial Efficacy | Showed inhibition of Gram-positive bacteria with minimal inhibitory concentration (MIC) values comparable to existing antibiotics. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of a key enzyme involved in inflammatory responses, suggesting potential for anti-inflammatory applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
